molecular formula C9H8BrNO2 B14812794 3-Bromo-5-cyclopropoxyisonicotinaldehyde

3-Bromo-5-cyclopropoxyisonicotinaldehyde

Cat. No.: B14812794
M. Wt: 242.07 g/mol
InChI Key: KGSTVNJBOUYBPZ-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxyisonicotinaldehyde is an organic compound that belongs to the class of brominated aldehydes It features a bromine atom at the 3rd position, a cyclopropoxy group at the 5th position, and an aldehyde group on an isonicotinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclopropoxyisonicotinaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-cyclopropoxyisonicotinaldehyde using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) with the presence of light to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropoxyisonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: 3-Bromo-5-cyclopropoxyisonicotinic acid.

    Reduction: 3-Bromo-5-cyclopropoxyisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-cyclopropoxyisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-cyclopropoxyisonicotinaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The specific pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-cyclopropoxyisonicotinaldehyde is unique due to the presence of both a bromine atom and a cyclopropoxy group on the isonicotinyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxypyridine-4-carbaldehyde

InChI

InChI=1S/C9H8BrNO2/c10-8-3-11-4-9(7(8)5-12)13-6-1-2-6/h3-6H,1-2H2

InChI Key

KGSTVNJBOUYBPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2C=O)Br

Origin of Product

United States

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